3-Fluorohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorohexadecanoic acid: is a fluorinated fatty acid with the molecular formula C16H31FO2 . This compound is characterized by the presence of a fluorine atom attached to the third carbon of the hexadecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorine .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating reagents in continuous flow reactors. These methods ensure higher yields and better control over the reaction conditions, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluorohexadecanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability .
Biology: In biological research, fluorinated fatty acids are studied for their potential role in modulating biological processes. They can be used as probes to study enzyme activities and metabolic pathways involving fatty acids .
Medicine: Fluorinated fatty acids like this compound are investigated for their potential therapeutic applications. They may serve as drug candidates or as components in drug delivery systems due to their ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants .
Wirkmechanismus
The mechanism of action of 3-Fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may target specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid: The non-fluorinated analog of 3-Fluorohexadecanoic acid.
2-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the second carbon.
4-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the fourth carbon.
Comparison: this compound is unique due to the position of the fluorine atom on the third carbon. This specific positioning can influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
137676-79-0 |
---|---|
Molekularformel |
C16H31FO2 |
Molekulargewicht |
274.41 g/mol |
IUPAC-Name |
3-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZSFJKWAIECBKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.